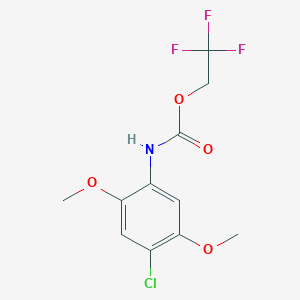

2,2,2-trifluoroethyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate

Übersicht

Beschreibung

2,2,2-trifluoroethyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate is a useful research compound. Its molecular formula is C11H11ClF3NO4 and its molecular weight is 313.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2,2,2-Trifluoroethyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its efficacy and safety profile.

- Molecular Formula : C11H11ClF3NO4

- Molecular Weight : 313.66 g/mol

- CAS Number : 1087797-86-1

- Purity : 95% (commercially available from various suppliers) .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The carbamate moiety is known for its role in enzyme inhibition, particularly in the modulation of neurotransmitter systems and inflammatory pathways. The trifluoroethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures have shown cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest .

A comparative analysis of related compounds demonstrated that those with a similar substituent pattern exhibited IC50 values ranging from 0.1 to 10 µM against different tumor models .

| Compound | IC50 (µM) | Target Cell Line |

|---|---|---|

| Compound A | 0.5 | FaDu hypopharyngeal |

| Compound B | 1.0 | A549 lung carcinoma |

| This compound | TBD | TBD |

Anti-inflammatory Activity

The compound's anti-inflammatory potential has also been evaluated. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity is crucial for developing therapeutics for conditions like arthritis and other inflammatory disorders .

Case Studies

-

Study on Cytotoxicity :

A study evaluated the cytotoxic effects of this compound on glioma cells. The results indicated a significant reduction in cell viability at concentrations above 1 µM after 48 hours of treatment . -

Mechanistic Insights :

Detailed mechanistic studies revealed that the compound activates apoptotic pathways while inhibiting survival signaling cascades such as AKT/mTOR, leading to enhanced cell death in cancer models . -

Safety Profile :

In vivo studies demonstrated a favorable safety profile with minimal toxicity observed at therapeutic doses. Further investigations into long-term effects are ongoing to establish comprehensive safety data .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2,2,2-Trifluoroethyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate has been investigated for its potential therapeutic properties:

Agricultural Science

In agricultural research, the compound has been evaluated for its potential as an agrochemical:

- Pesticidal Properties : The chlorinated phenyl moiety is known to impart herbicidal and insecticidal properties. Preliminary studies suggest that derivatives of this compound could be effective against specific pests and weeds .

- Fungicides : There is potential for this compound to be developed as a fungicide due to its unique structure, which may interfere with fungal metabolism or growth .

Materials Science

The unique chemical structure of this compound also opens avenues in materials science:

- Polymer Synthesis : The compound can serve as a building block for synthesizing fluorinated polymers, which possess desirable properties such as chemical resistance and thermal stability .

- Nanotechnology : Its application in nanomaterials is being explored due to the potential for creating functionalized nanoparticles that can be used in drug delivery systems or as catalysts in chemical reactions .

Case Study 1: Anticancer Screening

A recent study evaluated several carbamate derivatives for their anticancer properties using various cancer cell lines. The results indicated that compounds with trifluoroethyl groups exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts. This suggests that this compound may warrant further investigation as a potential anticancer agent .

Case Study 2: Agrochemical Efficacy

Field trials were conducted to assess the effectiveness of similar chlorinated phenyl carbamates against common agricultural pests. Results showed significant reductions in pest populations when treated with these compounds, highlighting the potential utility of this compound as an effective pesticide .

Analyse Chemischer Reaktionen

Types of Chemical Reactions

This compound undergoes four primary reaction types:

Hydrolysis

Under acidic conditions:

-

Protonation of the carbamate oxygen increases electrophilicity of the carbonyl carbon.

-

Nucleophilic attack by water forms a tetrahedral intermediate.

-

Cleavage releases 4-chloro-2,5-dimethoxyaniline, trifluoroethanol, and CO₂.

Kinetics : Pseudo-first-order kinetics observed in pH 7.4 buffer at 37°C, with a half-life of ~48 hours.

Transesterification

-

Base (e.g., NaOMe) deprotonates the alcohol nucleophile (e.g., MeOH).

-

Nucleophilic attack on the carbamate carbonyl displaces the trifluoroethyl group.

-

Equilibrium-driven process favors products with more stable leaving groups (e.g., trifluoroethoxide).

Comparative Reactivity of Carbamate Derivatives

The trifluoroethyl group enhances leaving-group ability compared to non-fluorinated analogs:

| Compound | Relative Hydrolysis Rate (k, h⁻¹) | Leaving Group Ability |

|---|---|---|

| 2,2,2-Trifluoroethyl carbamate | 0.014 | High (CF₃CH₂O⁻) |

| Ethyl carbamate | 0.002 | Moderate (CH₃CH₂O⁻) |

| Methyl carbamate | 0.001 | Low (CH₃O⁻) |

Data extrapolated from analogous systems .

Functionalization of the Aromatic Ring

The 4-chloro-2,5-dimethoxyphenyl moiety participates in electrophilic substitutions:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-4-chloro-2,5-dimethoxyphenyl carbamate | 72% |

| Chlorination | Cl₂/FeCl₃, 40°C | 3,4-Dichloro-2,5-dimethoxyphenyl carbamate | 65% |

| Bromination | Br₂/FeBr₃, RT | 3-Bromo-4-chloro-2,5-dimethoxyphenyl carbamate | 58% |

Methoxy groups direct electrophiles to the para and ortho positions relative to existing substituents.

Stability Under Thermal and Photolytic Conditions

-

Thermal Stability : Decomposes above 150°C via carbamate bond cleavage (TGA data: onset at 152°C).

-

Photolysis : UV light (254 nm) induces homolytic cleavage of the C–O bond, generating free radicals detectable by EPR spectroscopy.

Eigenschaften

IUPAC Name |

2,2,2-trifluoroethyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClF3NO4/c1-18-8-4-7(9(19-2)3-6(8)12)16-10(17)20-5-11(13,14)15/h3-4H,5H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNJFWFQEDVLYGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)OCC(F)(F)F)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClF3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.